molecular formula C9H4BrNO3 B1415617 3-Bromo-2-cyano-6-formylbenzoic acid CAS No. 1805584-63-7

3-Bromo-2-cyano-6-formylbenzoic acid

Cat. No. B1415617
M. Wt: 254.04 g/mol
InChI Key: JVKVJYKNXFWJCT-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-formylbenzoic acid is a chemical compound with the molecular formula C<sub>8</sub>H<sub>5</sub>BrO<sub>3</sub> . It belongs to the class of benzoic acid derivatives and contains bromine, cyano, and formyl functional groups. The compound’s structure consists of a benzene ring with substituents at specific positions.



Synthesis Analysis

The synthesis of 3-Bromo-2-cyano-6-formylbenzoic acid involves several steps. While I don’t have specific papers at hand, I can provide a general overview:



  • Bromination : Starting from a suitable precursor (such as 2-cyano-6-formylbenzoic acid), bromination occurs at the desired position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine atom.

  • Cyanation : The brominated intermediate undergoes cyanation using a cyanating reagent (e.g., potassium cyanide). This introduces the cyano group.

  • Formylation : Finally, formylation is achieved by reacting the cyano-substituted compound with a formylating agent (e.g., formic acid or formyl chloride).



Molecular Structure Analysis

The molecular structure of 3-Bromo-2-cyano-6-formylbenzoic acid consists of a benzene ring with the following functional groups:



  • Bromine (Br) at position 3

  • Cyano (CN) at position 2

  • Formyl (CHO) at position 6



Chemical Reactions Analysis

The compound can participate in various reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

  • Substitution Reactions : The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to modify the compound.

  • Condensation Reactions : The formyl group can participate in condensation reactions with other compounds.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point.

  • Solubility : It may be soluble in certain solvents (e.g., organic solvents).

  • Color : The compound’s color could be determined experimentally.


Safety And Hazards


  • Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.

  • Toxicity : Assess its toxicity based on available data.

  • Storage : Store in an inert atmosphere at room temperature.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential applications (e.g., as a drug candidate).

  • Derivatives : Explore derivatives with modified functional groups.

  • Synthetic Routes : Optimize synthesis for scalability and efficiency.


Please note that specific papers would provide more detailed insights, but this overview covers the essential aspects. For precise references, consult relevant literature123.


properties

IUPAC Name

3-bromo-2-cyano-6-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)8(9(13)14)6(7)3-11/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKVJYKNXFWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-6-formylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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